3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name:
Vulcanchem
CAS No.:
4636-87-7
VCID:
VC21317538
InChI:
InChI=1S/C18H16N4O6S/c1-26-13-8-11(9-14(27-2)15(13)28-3)16(23)19-18-21-20-17(29-18)10-5-4-6-12(7-10)22(24)25/h4-9H,1-3H3,(H,19,21,23)
SMILES:
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula:
C18H16N4O6S
Molecular Weight:
416.4 g/mol
3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 4636-87-7
Cat. No.: VC21317538
Molecular Formula: C18H16N4O6S
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4636-87-7 |
|---|---|
| Molecular Formula | C18H16N4O6S |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H16N4O6S/c1-26-13-8-11(9-14(27-2)15(13)28-3)16(23)19-18-21-20-17(29-18)10-5-4-6-12(7-10)22(24)25/h4-9H,1-3H3,(H,19,21,23) |
| Standard InChI Key | HGRBRVHNIWTZAF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator